Trimethylolpropane dimethacrylate

Beschreibung

Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional methacrylate monomer widely utilized as a crosslinking agent in polymer chemistry. Its chemical structure features three methacrylate groups attached to a trimethylolpropane backbone, enabling high crosslinking density in photopolymerizable systems . TMPTMA is valued for its ability to enhance mechanical strength, thermal stability, and dimensional integrity in applications such as:

- Dental composites: Improves wear resistance and reduces polymerization shrinkage in restorative materials .

- Molecularly imprinted polymers (MIPs): Provides rigid networks for selective molecular recognition .

- Hydrogels and drug delivery systems: Modulates swelling behavior and controlled release kinetics .

Its trifunctionality distinguishes it from difunctional analogs, enabling tighter polymer networks and higher glass transition temperatures (Tg) .

Eigenschaften

IUPAC Name |

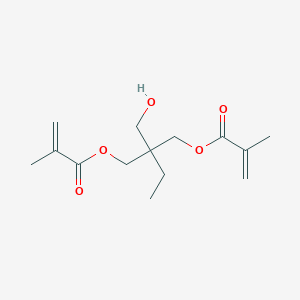

[2-(hydroxymethyl)-2-(2-methylprop-2-enoyloxymethyl)butyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O5/c1-6-14(7-15,8-18-12(16)10(2)3)9-19-13(17)11(4)5/h15H,2,4,6-9H2,1,3,5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNKJQRMNYNDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022943 | |

| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19727-16-3 | |

| Record name | Trimethylolpropane dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19727-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-ethyl-2-(hydroxymethyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Industrial Coatings

TMPDMA is extensively used in the formulation of industrial coatings due to its excellent adhesion properties and resistance to environmental factors. It serves as a crosslinking agent in coatings that require durability and chemical resistance.

-

Properties :

- High chemical resistance

- Excellent adhesion to substrates

- Fast curing times

-

Applications :

- Automotive coatings

- Protective coatings for metal and plastic surfaces

- Floor coatings in industrial settings

Adhesives and Sealants

In the adhesive industry, TMPDMA functions as a reactive diluent that enhances the performance of various adhesive formulations. Its ability to crosslink improves the mechanical properties and durability of the adhesives.

-

Benefits :

- Improved mechanical strength

- Enhanced thermal stability

- Fast curing times

-

Common Uses :

- Structural adhesives for construction

- Sealants for automotive applications

- Adhesives for electronic components

Dental Materials

TMPDMA is a critical component in dental applications, particularly in dental composites and restorative materials. Its photopolymerizable nature allows for quick setting times and strong bonding to tooth structures.

-

Key Features :

- Low shrinkage during polymerization

- High strength and wear resistance

- Biocompatibility

-

Applications :

- Dental fillings and sealants

- Orthodontic adhesives

- Temporary crowns and bridges

Composite Materials

The compound is also utilized in the production of composite materials where its crosslinking ability contributes to enhanced mechanical properties.

-

Advantages :

- Increased toughness and flexibility

- Resistance to moisture and chemicals

-

Uses :

- Reinforced plastics

- Aerospace components

- Sports equipment

Photopolymerization Systems

TMPDMA is employed in photopolymerization processes, which are essential in various applications such as printing inks and photolithography.

-

Characteristics :

- Rapid curing under UV light

- Versatile formulation options

-

Applications :

- Inkjet printing inks

- Photolithographic resists for microelectronics

Case Study 1: Dental Composites

A study investigated the use of TMPDMA in dental composites where it was found that incorporating TMPDMA resulted in lower volumetric shrinkage during polymerization compared to traditional monomers. This property significantly enhances the longevity and effectiveness of dental restorations .

Case Study 2: Industrial Coatings

Research on industrial coatings demonstrated that formulations containing TMPDMA exhibited superior adhesion properties on metal substrates when compared to those without it. The study highlighted its effectiveness in outdoor applications where environmental resistance is crucial .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Crosslinking Agents

The performance of TMPTMA is best contextualized against other methacrylate-based crosslinkers, including ethylene glycol dimethacrylate (EGDMA), triethylene glycol dimethacrylate (TEGDMA), and divinylbenzene (DVB). Key comparative metrics are outlined below:

Table 1: Comparative Properties of Crosslinking Agents

| Property | TMPTMA (Trimethylolpropane Trimethacrylate) | EGDMA (Ethylene Glycol Dimethacrylate) | TEGDMA (Triethylene Glycol Dimethacrylate) | DVB (Divinylbenzene) |

|---|---|---|---|---|

| Functionality | Trifunctional | Difunctional | Difunctional | Difunctional |

| Crosslink Density | High (rigid networks) | Moderate | Low (flexible networks) | High (aromatic rigidity) |

| Applications | Dental composites, MIPs, hydrogels | MIPs, chromatography columns | Dental resins, flexible coatings | MIPs, styrenic polymers |

| Water Sorption | Low (hydrophobic) | Moderate | High (hydrophilic) | Very low |

| Mechanical Strength | Superior compressive strength | Moderate | Lower due to flexibility | High (brittle) |

| Reactivity | Fast curing due to trifunctionality | Moderate | Slow (longer chains reduce mobility) | Requires initiators |

Key Research Findings

Crosslinking Efficiency in MIPs: TMPTMA-based MIPs exhibited higher imprinting factors (IF = 2.5–3.0) compared to EGDMA (IF = 1.8–2.2) and DVB (IF = 2.0–2.5) in static adsorption studies for zidovudine recognition, attributed to its trifunctional crosslinking . In gefitinib delivery systems, TMPTMA produced smaller nanoparticles (150–200 nm) with lower swelling ratios (~10%) versus EGDMA (250–300 nm, ~20% swelling), favoring sustained release .

Dental Materials Performance: TMPTMA-containing composites demonstrated shear bond strengths of 18–22 MPa to mineral trioxide aggregate (MTA), outperforming TEGDMA-based formulations (12–15 MPa) due to reduced polymerization shrinkage . However, excessive TMPTMA can increase brittleness, necessitating optimization with monomers like UDMA or Bis-GMA for balanced toughness .

Hydrogel Behavior :

- TMPTMA-crosslinked acrylic acid/polyvinyl alcohol hydrogels showed 40% lower equilibrium swelling compared to EGDMA, making them suitable for controlled drug delivery in aqueous environments .

Thermal and Chemical Stability :

TMPTMA’s branched structure enhances thermal resistance (decomposition >300°C) over linear EGDMA (~250°C), critical for high-temperature MIP applications .

Critical Considerations and Trade-offs

- Functionality vs. Flexibility: While TMPTMA’s trifunctionality improves mechanical properties, it may limit segmental mobility, reducing fracture toughness in dental resins unless blended with flexible monomers .

- Hydrophobicity : TMPTMA’s low water sorption minimizes hydrolytic degradation but complicates applications requiring hydrophilicity, such as aqueous-phase MIPs .

- Cost and Synthesis : TMPTMA is more expensive than EGDMA or TEGDMA, influencing its adoption in large-scale industrial processes .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Transesterification employs methyl methacrylate (MMA) as both reactant and solvent, reacting with trimethylolpropane in the presence of catalysts such as calcium oxide or lithium chloride mixtures. The reaction proceeds via nucleophilic acyl substitution, where TMP’s hydroxyl groups displace MMA’s methoxy groups.

Critical Parameters :

-

Temperature : 80–120°C to maintain reflux while avoiding thermal degradation.

-

Catalyst Loading : 1–5 wt% of total reactants, with alkaline earth metal oxides showing superior activity.

-

Inhibitors : Dual inhibitors like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and hydroquinone (0.5–2 wt%) suppress radical polymerization.

Process Workflow

A representative protocol from CN109651136B involves:

-

Charging TMP (100 g), MMA (350 g), TEMPO (2 g), and CaO/K<sub>2</sub>CO<sub>3</sub>/LiCl (5 g) into a reactor.

-

Heating to reflux under air sparging to inhibit polymerization.

-

Removing methanol-MMA azeotrope via fractional distillation.

-

Monitoring conversion via HPLC until product content exceeds 95%.

Table 1: Transesterification Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 92–95% | |

| Reaction Time | 4–6 hours | |

| Purity (HPLC) | ≥95% | |

| Inhibitor Efficiency | 98% monomer retention |

Vacuum-Assisted Esterification Technique

Principle and Advantages

Vacuum esterification enhances reaction kinetics by removing water or alcohol byproducts, shifting equilibrium toward product formation. CN102146033A demonstrates this approach for triethylene glycol dimethacrylate, adaptable to TMPDMA by substituting TMP and methacrylic acid.

Key Innovations :

Operational Protocol

-

Combine TMP, methacrylic acid, and toluene (50–90% of total mass).

-

Add p-toluenesulfonic acid (1.2–4.2 wt%) and thiodiphenylamine.

-

React under vacuum at 90–110°C until acid value drops to 3–5 mg KOH/g.

-

Neutralize with NaOH, separate aqueous phase, and distill solvent.

Table 2: Vacuum Esterification Outcomes

| Metric | Value | Source |

|---|---|---|

| Acid Value Reduction | 85–90% | |

| Color (APHA) | <50 | |

| Distillation Efficiency | 97% solvent recovery |

Acid-Catalyzed Direct Esterification Process

Methodology and Optimization

Direct esterification uses excess methacrylic acid with Brønsted acid catalysts (e.g., p-toluenesulfonic acid) to drive conversion. CN101704745B reports a TMP triacrylate synthesis route, modifiable for dimethacrylate by halving methacrylic acid stoichiometry.

Process Highlights :

-

Solvent Ratios : Toluene at 20–50 wt% balances reactivity and separation.

-

Inhibitor System : 2,5-di-tert-butylhydroquinone (0.06–0.1 wt%) with post-reaction MEHQ addition.

-

Distillation : Reduced-pressure (-0.06 MPa) toluene removal achieves >98% purity.

Table 3: Direct Esterification Parameters

Polymerization Inhibition Strategies

Dual-Inhibitor Systems

Combining phenolic and amine-based inhibitors (e.g., hydroquinone + TEMPO) synergistically quench radicals at different reaction stages. TEMPO’s nitroxide group terminates propagation, while hydroquinone scavenges initiators like peroxides.

Oxygen Inhibition

Sparging air or oxygen into reactors suppresses auto-polymerization by deactivating peroxyl radicals. This method proves critical in transesterification, where high temperatures exacerbate side reactions.

Purification and Quality Control

Neutralization and Washing

Post-reaction mixtures are neutralized to pH 7–8 using NaOH or NaHCO<sub>3</sub>, followed by phase separation to remove residual acids and catalysts.

Distillation and Filtration

Short-path distillation under vacuum (≤-0.06 MPa) removes solvents and low-boiling impurities. Final products are filtered through 0.2 μm membranes to eliminate particulates.

Comparative Analysis of Industrial Production Methods

Table 4: Method Comparison

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Transesterification | 92–95% | ≥95% | Moderate | High |

| Vacuum Esterification | 88–90% | 93–95% | Low | Moderate |

| Direct Esterification | 85–88% | 90–92% | Low | High |

Transesterification offers superior yield and purity but requires costly methyl methacrylate. Vacuum esterification balances cost and performance, while direct esterification suits high-volume production despite lower yields.

Recent Technological Advancements

Q & A

Q. What are the primary synthetic routes for TMPTMA, and how do reaction conditions influence purity and yield?

TMPTMA is synthesized via esterification of trimethylolpropane with methacrylic acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key parameters include stoichiometric ratios (excess methacrylic acid to drive esterification), temperature control (60–80°C to avoid premature polymerization), and inhibitor addition (e.g., MEHQ at 50–200 ppm) to stabilize the monomer . Post-synthesis purification involves distillation under reduced pressure or column chromatography to remove unreacted monomers and byproducts. Purity ≥95% is critical for reproducible polymer networks .

Q. Which characterization techniques are essential for verifying TMPTMA’s structural integrity and functionality?

- FTIR : Confirm ester (C=O at 1720 cm⁻¹) and methacrylate (C=C at 1635 cm⁻¹) groups.

- NMR : ¹H NMR should show peaks for methylene protons (δ 4.1–4.3 ppm) from trimethylolpropane and vinyl protons (δ 5.6–6.1 ppm) .

- HPLC : Quantify residual methacrylic acid (<0.5% w/w) to ensure minimal interference in polymerization .

Q. What are the standard applications of TMPTMA in polymer science?

TMPTMA is a trifunctional crosslinker used in:

- Dental resins : Enhances mechanical strength and reduces shrinkage in bis-GMA-based composites .

- Molecularly imprinted polymers (MIPs) : Improves template rebinding efficiency due to high crosslinking density (e.g., gefitinib delivery systems) .

- Acrylic rubbers : Co-agent for organic peroxides to optimize heat resistance and compression set properties .

Advanced Research Questions

Q. How does TMPTMA’s crosslinking efficiency compare to other dimethacrylates in radical polymerization?

TMPTMA’s trifunctionality enables higher crosslinking density vs. difunctional monomers like EGDMA. In MIPs, TMPTMA (20 mol%) reduced template leakage by 40% compared to EGDMA under identical conditions . However, excessive TMPTMA (>30 mol%) increases brittleness in dental resins, requiring optimization with flexible monomers (e.g., TEGDMA) .

Q. What experimental strategies resolve contradictions in swelling behavior data for TMPTMA-crosslinked hydrogels?

Discrepancies arise from solvent polarity and crosslinker distribution. For hydrophobic templates (e.g., gefitinib), acetonitrile induces 15% lower swelling than water due to reduced solvent-polymer interactions . Advanced methods include:

- Small-angle X-ray scattering (SAXS) : Quantify crosslink inhomogeneity.

- Dynamic mechanical analysis (DMA) : Measure storage modulus (E’) to correlate crosslinking density with swelling .

Q. How do degradation products of TMPTMA-based polymers impact biocompatibility in biomedical applications?

Hydrolysis of TMPTMA esters releases methacrylic acid, which may lower local pH and induce cytotoxicity. Accelerated aging studies (ISO 10993-13) show <2% degradation over 30 days in PBS (pH 7.4), but acidic environments (pH 4.5) increase degradation rates by 5×. Surface modification with hydrophilic monomers (e.g., HEMA) mitigates acid release .

Q. What methodologies optimize TMPTMA’s role in drug delivery systems for controlled release?

- Precipitation polymerization : TMPTMA (15–25 mol%) with methacrylic acid (MAA) achieves 80% gefitinib encapsulation efficiency. Template-to-monomer ratios >1:4 reduce non-specific binding .

- UV curing : Adjust photoinitiator concentration (e.g., 1–3 wt% CQ/EDMAB) to balance reaction rate and network homogeneity .

Q. How does TMPTMA interact with other monomers in hybrid polymer networks?

In acrylic rubbers, TMPTMA synergizes with ethylene glycol dimethacrylate (EGDMA) to enhance crosslinking efficiency. A 2:1 EGDMA:TMPTMA ratio improves tensile strength by 25% while maintaining elasticity . In dental adhesives, blending TMPTMA with bis-EMA6 reduces water sorption by 30% vs. TMPTMA alone .

Methodological Considerations

Q. What protocols ensure reproducibility in TMPTMA-based MIP synthesis?

Q. What safety thresholds govern TMPTMA handling in laboratory settings?

- Occupational exposure : Limit airborne concentrations to <0.1 mg/m³ (ACGIH guidelines).

- Extractables : In parenteral drug products, ensure TMPTMA residuals <0.5 ppm (per USP <661>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.